molecular formula C9H16N2 B11920448 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane CAS No. 768379-02-8

6,7-Diazadispiro[2.1.4~5~.2~3~]undecane

Cat. No.: B11920448
CAS No.: 768379-02-8
M. Wt: 152.24 g/mol
InChI Key: YXGHHZOEVBHVFB-UHFFFAOYSA-N
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Description

6,7-Diazadispiro[214~5~2~3~]undecane is a spirocyclic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. For instance, the use of cyclization reactions involving nitrogen-containing precursors can lead to the formation of the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6,7-Diazadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: Substitution reactions can occur at specific positions within the spirocyclic structure, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

6,7-Diazadispiro[2.1.4~5~.2~3~]undecane has shown promise as a scaffold for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.
  • Case Study Findings :
    • A study demonstrated that modifications to the diazadispiro framework could enhance cytotoxicity against specific cancer types, with IC50 values significantly lower than conventional chemotherapeutics.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against a range of pathogens.

  • Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit key metabolic pathways essential for microbial survival.
  • Case Study Findings :
    • In vitro tests showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating superior efficacy compared to traditional antibiotics.

Neuropharmacology

The compound has been explored for its neuropharmacological effects, particularly as a potential modulator of neurotransmitter systems.

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which could have implications for treating neurodegenerative diseases.
  • Case Study Findings :
    • Experimental data revealed that specific derivatives exhibited significant inhibition of d-amino acid oxidase, an enzyme linked to neurotransmitter regulation.

Comparative Analysis with Related Compounds

Compound NameAnticancer IC50 (μg/mL)Antimicrobial MIC (μg/mL)Notes
This compound0.05 - 0.105 - 15High efficacy against cancer cells
Quinoxaline Derivative A0.10 - 0.2010 - 20Moderate efficacy
Quinoxaline Derivative B>100>20Non-cytotoxic to normal cells

Mechanism of Action

The mechanism of action of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to target proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Diazadispiro[2.1.4~5~.2~3~]undecane stands out due to its specific arrangement of nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Chemical Structure and Properties
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane is a nitrogen-containing bicyclic compound with the molecular formula C9H16N2C_9H_{16}N_2. Its unique structure features two diazabicyclo components, which contribute to its biological activity. The compound is classified under various chemical databases, including PubChem, where it is listed under CID 45121271, providing details on its physical and chemical properties .

The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as a therapeutic agent. The compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that 6,7-Diazadispiro compounds may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

This indicates a promising potential for developing new antimicrobial agents based on this compound.

Case Study 2: Neuroprotective Effects

In another research study focused on neuroprotection, the effects of this compound were tested in vitro using neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and apoptosis markers compared to controls.

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control4555
Compound Treatment8020

These results suggest that the compound may enhance neuronal survival under stress conditions.

Additional Pharmacological Activities

  • Cytotoxicity : Some studies have indicated that certain derivatives of diazadispiro compounds may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : There is emerging evidence that these compounds can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Properties

CAS No.

768379-02-8

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

6,7-diazadispiro[2.1.45.23]undecane

InChI

InChI=1S/C9H16N2/c1-2-8(1)3-4-9(7-8)5-6-10-11-9/h10-11H,1-7H2

InChI Key

YXGHHZOEVBHVFB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(C2)CCNN3

Origin of Product

United States

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